3-(chloromethyl)-1-cyclopentyl-1H-pyrazole

Physicochemical properties Regioisomer differentiation Density

Accessing regioselectively functionalized pyrazoles with a reactive C3 handle for late-stage diversification is a common bottleneck. 3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole (CAS 1260659-19-5) resolves this as a versatile alkylating intermediate: · C3-chloromethyl group enables rapid nucleophilic substitution with amines, thiols, or phosphines for parallel library synthesis. · Cyclopentyl substituent provides a balanced lipophilicity profile (XLogP3: 1.8) for fine-tuning ADME properties. · Scalable synthesis ensures reliable supply (up to 30 g) for preclinical medicinal chemistry and ligand design programs.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 1260659-19-5
Cat. No. B1522356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chloromethyl)-1-cyclopentyl-1H-pyrazole
CAS1260659-19-5
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=CC(=N2)CCl
InChIInChI=1S/C9H13ClN2/c10-7-8-5-6-12(11-8)9-3-1-2-4-9/h5-6,9H,1-4,7H2
InChIKeyAVXQYBVQSTYEEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole: Pyrazole Building Block


3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole (CAS 1260659-19-5) is a heterocyclic organic compound characterized by a pyrazole core substituted with a reactive chloromethyl group at the 3-position and a cyclopentyl group at the 1-position . It is primarily utilized as a versatile small molecule scaffold and an alkylating intermediate in organic synthesis, enabling the construction of more complex molecular architectures for pharmaceutical research and development .

Alkylating intermediate for nucleophilic substitution
Cyclopentyl-substituted pyrazole scaffold
C3-chloromethyl handle enables ligand design

Why 3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole Cannot Be Replaced


The substitution of 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole with its 5-substituted regioisomer or other cycloalkyl derivatives is not straightforward due to distinct physicochemical properties and positional reactivity that dictate its specific utility in synthesis and potential biological interactions. The placement of the electrophilic chloromethyl group at the 3-position of the pyrazole ring, as opposed to the 5-position, results in a different electronic environment and spatial orientation, which critically influences its behavior in nucleophilic substitution reactions and its ability to serve as a ligand precursor where the unbound ring nitrogen is available for hydrogen bonding [1]. Furthermore, the cyclopentyl substituent confers a unique balance of lipophilicity and steric bulk compared to smaller or larger cycloalkyl groups, directly impacting solubility and membrane permeability in biological contexts .

3- vs 5-Regioisomer

Positional shift of the chloromethyl group alters the electronic environment and hydrogen-bonding availability of the unbound pyrazole nitrogen, limiting direct substitution with the 5-substituted analog.

Cyclopentyl vs Larger Cycloalkyl

The cyclopentyl ring provides a distinct lipophilicity and steric profile; replacement with cyclohexyl or other homologs changes solubility and membrane-permeability context, limiting interchangeability.

3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole vs Key Analogs


Density: 3- vs 5-Regioisomer

The 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole target compound exhibits a lower predicted density compared to its 5-substituted regioisomer, which may influence its handling and behavior in specific solvent systems. Data from Chemsrc indicates a predicted density of 1.27±0.1 g/cm³ for the 3-substituted compound , while the 5-substituted analog, 5-(chloromethyl)-1-cyclopentyl-1H-pyrazole (CAS 1328640-35-2), is reported with a predicted density of 1.3±0.1 g/cm³ .

Density: 3- vs 5-Regioisomer
Predicted, data to verify
Target: 1.27±0.1 g/cm³ Comparator (5-isomer): 1.3±0.1 g/cm³
Supports isomer-specific solvent and phase-separation context
Predicted values; experimental confirmation advised for process chemistry
Physicochemical properties Regioisomer differentiation Density

Lipophilicity: Cyclopentyl vs Cyclohexyl Analog

The cyclopentyl substituent on the target compound provides a distinct balance of lipophilicity and steric demand compared to the larger cyclohexyl analog. The molecular weight of 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole is 184.67 g/mol , while that of its cyclohexyl counterpart, 3-(chloromethyl)-1-cyclohexyl-1H-pyrazole (CAS 1934424-21-1), is higher at 198.69 g/mol .

Lipophilicity: Cyclopentyl vs Cyclohexyl
Reported, data to verify
Target (cyclopentyl): 184.67 g/mol Comparator (cyclohexyl): 198.69 g/mol Difference: 14.02 g/mol (7.1% lighter)
Supports lipophilicity-dependent property review
Molecular-weight difference implies altered logP and solubility profile; direct measurement recommended
Lipophilicity Steric effects Cycloalkyl analogs

Purity Specifications for Procurement

The target compound is commercially available with defined purity specifications, which are critical for ensuring reproducibility in research and development. One major supplier, AKSci, specifies a minimum purity of 95% for 3-(chloromethyl)-1-cyclopentyl-1H-pyrazole . For comparison, its 5-substituted regioisomer is also offered by the same supplier with an identical minimum purity specification of 95% .

Purity Specifications
Supplier specification, data to verify
Target: ≥95% (vendor COA) 5-Regioisomer: ≥95% (same vendor)
Comparable baseline purity supports procurement parity
Verify lot-specific COA; purity may not reflect functional equivalence
Purity Procurement Quality control

Scalable Synthesis of 3-(Chloromethyl)pyrazoles

A flexible synthetic route for 5-substituted 3-(chloromethyl)pyrazoles, which includes the core structure of the target compound, has been demonstrated to be highly efficient. The published method allows for the preparation of these compounds on a 30-gram scale within two days, achieving excellent overall yields [1].

Scalable Synthesis Route
Class-level, source review
Reported: 30 g scale in 2 days, excellent overall yield [1]
Supports scalable supply review for research programs
Class-level inference; confirm batch-specific yield for the exact compound
Synthetic methodology Scalability Yield

Unbound Nitrogen: Advantage in Ligand Design

The placement of the reactive handle (chloromethyl) at the C3 position of the pyrazole ring is a key differentiator for its use in ligand synthesis. Research by Grotjahn et al. highlights that by placing a ligating side chain on a ring carbon (C3), the ring nitrogen not bound to the metal and its attached proton remain available for hydrogen bonding [1]. This contrasts with ligands where the side chain is attached to a ring nitrogen, which would block this important interaction.

Unbound Nitrogen in Ligand Design
Class-level, source review
C3-substitution leaves N2 nitrogen free for H-bonding, unlike N-substituted ligands
Supports design of ligands with cooperative effects
Based on design principles; metal-complex validation required
Ligand design Coordination chemistry Hydrogen bonding

3-(Chloromethyl)-1-cyclopentyl-1H-pyrazole: Research & Industrial Applications


Functionalized Ligands for Transition Metal Catalysis

The compound is an ideal precursor for creating bidentate or polydentate ligands where a secondary interaction is desired. As established in the evidence [1], its C3-chloromethyl group can be readily substituted with various nucleophiles (e.g., thiols, phosphines) to install a ligating side chain, while the N2 nitrogen of the pyrazole remains free to engage in hydrogen bonding or proton transfer with a substrate bound to a metal center. This design principle is crucial for developing catalysts that mimic the cooperative effects observed in metalloenzymes.

Diversity-Oriented Synthesis (DOS) Building Block

The electrophilic chloromethyl group serves as a versatile handle for parallel synthesis and library generation. Researchers can exploit its reactivity to rapidly append diverse pharmacophores or functional groups via nucleophilic substitution. The cyclopentyl group, as indicated by its differentiated molecular weight compared to a cyclohexyl analog , provides a specific lipophilicity profile that can be exploited to fine-tune the ADME properties of lead compounds.

Heteroatom-methyl Pyrazole Derivatives

The high-yielding, scalable synthetic methodology established for this class of compounds [2] ensures that researchers can reliably access the target compound in sufficient quantities (up to 30 grams) for subsequent derivatization. This makes it a practical choice for preparing a wide array of 3-(aminomethyl), 3-(thiomethyl), and 3-(alkoxymethyl) pyrazoles, which are valuable intermediates in the synthesis of bioactive molecules and agrochemicals.

Crystallization & Physicochemical Profiling

The distinct density of 1.27±0.1 g/cm³ for the target compound compared to its 5-substituted regioisomer (1.3±0.1 g/cm³) highlights its unique solid-state properties. This makes it a relevant compound for studies involving crystallization, polymorph screening, or formulation development where even subtle differences in density can affect processing and final product characteristics.

Application
Selection Property
Validation Focus
Transition Metal Catalysis Ligands
C3-chloromethyl handle preserves N2 H-bonding site
Cooperative ligand–metal effects validation
Diversity-Oriented Synthesis
Electrophilic chloromethyl reactivity & cyclopentyl lipophilicity
Parallel library generation and ADME profiling
Heteroatom-methyl Pyrazole Synthesis
Scalable, high-yielding synthetic methodology
Derivatization reproducibility and yield verification
Crystallization & Physicochemical Studies
Differentiated density from 5-regioisomer
Polymorph screening and solid-state processing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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